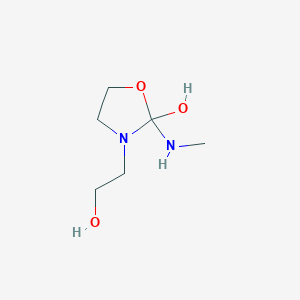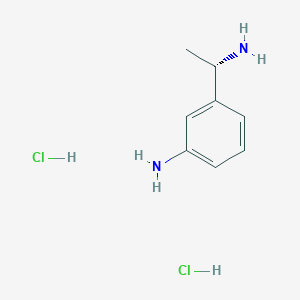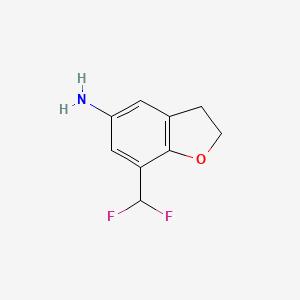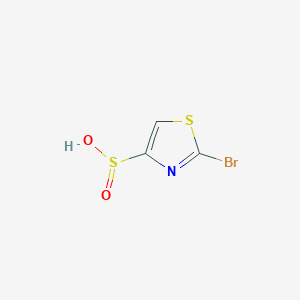
2-Bromothiazole-4-sulfinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromothiazole-4-sulfinicacid: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a sulfinic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The sulfinic acid group can be introduced through sulfonation reactions using reagents such as sulfur dioxide and hydrogen peroxide .
Industrial Production Methods: Industrial production of 2-Bromothiazole-4-sulfinicacid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 2-Bromothiazole-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid using oxidizing agents like hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Bromothiazole-4-sulfonic acid.
Reduction: Thiazole-4-sulfinic acid.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 2-Bromothiazole-4-sulfinicacid is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new antibiotics and antifungal agents .
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is used in the design of new drug candidates targeting specific biological pathways .
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
作用机制
The mechanism of action of 2-Bromothiazole-4-sulfinicacid involves its interaction with specific molecular targets in biological systems. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . These interactions disrupt key biological pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
2-Chlorothiazole-4-sulfinicacid: Similar structure but with a chlorine atom instead of bromine.
2-Iodothiazole-4-sulfinicacid: Similar structure but with an iodine atom instead of bromine.
Thiazole-4-sulfinic acid: Lacks the halogen substituent.
Uniqueness: 2-Bromothiazole-4-sulfinicacid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical and biological properties compared to its chlorine and iodine analogs .
属性
分子式 |
C3H2BrNO2S2 |
|---|---|
分子量 |
228.1 g/mol |
IUPAC 名称 |
2-bromo-1,3-thiazole-4-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-3-5-2(1-8-3)9(6)7/h1H,(H,6,7) |
InChI 键 |
UMPCZCITOOJICX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(S1)Br)S(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


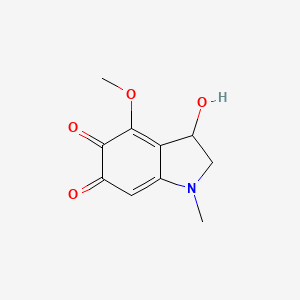
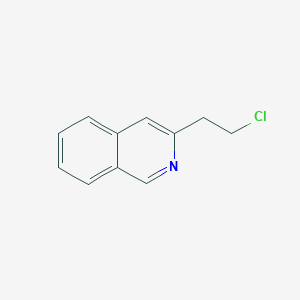



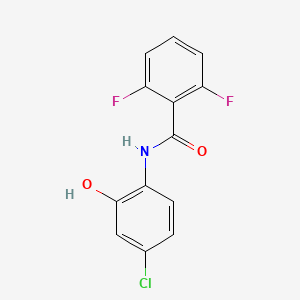
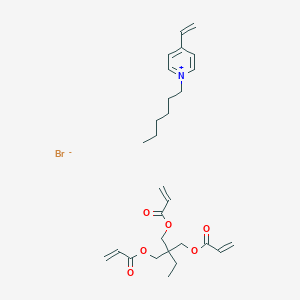
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)


